4,5-Dibromo-2,3-difluorophenylacetonitrile
Overview
Description
4,5-Dibromo-2,3-difluorophenylacetonitrile: is an organic compound with the molecular formula C8H3Br2F2N It is characterized by the presence of two bromine atoms, two fluorine atoms, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of a suitable phenylacetonitrile precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired compound in high quantities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,5-Dibromo-2,3-difluorophenylacetonitrile can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylacetonitrile derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry: 4,5-Dibromo-2,3-difluorophenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used to design and synthesize potential pharmaceutical agents. Its structural features may be exploited to create molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,3-difluorophenylacetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
- 4,5-Dibromo-2,3-difluorobenzonitrile
- 4,5-Dibromo-2,3-difluorotoluene
- 4,5-Dibromo-2,3-difluorophenol
Comparison: 4,5-Dibromo-2,3-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a nitrile group. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the nitrile group provides additional functionality for further chemical modifications, while the bromine and fluorine atoms influence the compound’s electronic and steric characteristics.
Properties
IUPAC Name |
2-(4,5-dibromo-2,3-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-4(1-2-13)7(11)8(12)6(5)10/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCONBUYRBFPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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